molecular formula C14H13NO2 B8661913 (4-Ethylphenyl)(3-hydroxy-4-pyridinyl)methanone

(4-Ethylphenyl)(3-hydroxy-4-pyridinyl)methanone

Cat. No. B8661913
M. Wt: 227.26 g/mol
InChI Key: OZSDEAOWUNRZBW-UHFFFAOYSA-N
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Patent
US07439232B2

Procedure details

Next, a mixture of 4-(4-ethylbenzoyl)-[3-[2-(trimethylsilyl)ethoxymethoxy]pyridine (3.4 g), p-toluenesulfonic acid monohydrate (3.46 g, 18.2 mmol) and tetrahydrofuran (60 mL) was stirred at 80° C. for 2 hours. After cooling to room temperature, the reaction mixture was poured into saturated aqueous sodium bicarbonate and extracted twice with ethyl acetate. The organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50) to give the titled compound (1.57 g, 83%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CCOC[O:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1.O.[C:17]1(C)[CH:22]=C[C:20](S(O)(=O)=O)=[CH:19][CH:18]=1.C(=O)(O)[O-].[Na+].[O:33]1[CH2:37][CH2:36][CH2:35][CH2:34]1>>[CH2:19]([C:18]1[CH:17]=[CH:22][C:36]([C:37]([C:13]2[CH:12]=[CH:11][N:10]=[CH:9][C:8]=2[OH:7])=[O:33])=[CH:35][CH:34]=1)[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C[Si](CCOCOC=1C=NC=CC1)(C)C
Name
Quantity
3.46 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C1=CC=C(C(=O)C2=C(C=NC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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